L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine
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Overview
Description
L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine is a peptide compound composed of six amino acids: tyrosine, leucine, threonine, and lysine This sequence of amino acids forms a specific structure that can have various biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides with high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications, such as in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins. This binding can trigger signaling pathways or modulate the activity of target proteins, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-leucyl-L-threonyl-L-threonyl-L-leucyl-L-lysine: Similar in structure but with different amino acid sequences.
Semaglutide intermediate P29: Another peptide with a different sequence but similar applications in research and medicine.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with target proteins and receptors, making it valuable for various research and therapeutic applications.
Properties
CAS No. |
389132-61-0 |
---|---|
Molecular Formula |
C35H59N7O10 |
Molecular Weight |
737.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C35H59N7O10/c1-18(2)15-26(31(47)38-25(35(51)52)9-7-8-14-36)40-33(49)28(20(5)43)42-34(50)29(21(6)44)41-32(48)27(16-19(3)4)39-30(46)24(37)17-22-10-12-23(45)13-11-22/h10-13,18-21,24-29,43-45H,7-9,14-17,36-37H2,1-6H3,(H,38,47)(H,39,46)(H,40,49)(H,41,48)(H,42,50)(H,51,52)/t20-,21-,24+,25+,26+,27+,28+,29+/m1/s1 |
InChI Key |
GFQGMJHGVCRLAB-UJJJTTRLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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